Ethyl 2-amino-2-(oxan-3-yl)acetate

Description

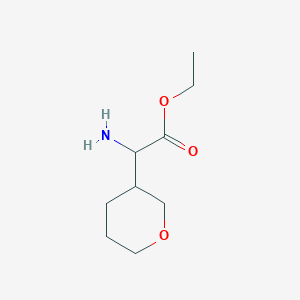

Ethyl 2-amino-2-(oxan-3-yl)acetate (CAS: 1443979-75-6) is an α-amino ester featuring a tetrahydropyran (oxane) ring substituted at the 3-position of the amino-bearing carbon. Its molecular formula is C₉H₁₈ClNO₃ in its hydrochloride salt form, with a molecular weight of 223.7 g/mol . The compound’s structure combines a six-membered oxane ring, an ethyl ester group, and a primary amine, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and peptidomimetic compounds. Its hydrochloride form enhances stability and solubility, facilitating its use in pharmaceutical research .

Properties

IUPAC Name |

ethyl 2-amino-2-(oxan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-4-3-5-12-6-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARAPWDGWYVCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(oxan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl glycinate hydrochloride with oxan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(oxan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(oxan-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Rings

(a) Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS: 87439-10-9)

- Structure : Features a five-membered tetrahydrofuran (oxolane) ring instead of oxane.

- Molecular Formula: C₈H₁₅NO₃ (free base) .

- Key Differences: Smaller ring size (5-membered vs. Reduced steric hindrance compared to oxane derivatives, which may enhance reactivity in nucleophilic substitutions .

(b) Ethyl 2-amino-2-(furan-3-yl)acetate

- Structure : Aromatic furan ring instead of saturated oxane.

- Key Differences: The aromatic furan introduces π-electron density, altering electronic properties and reactivity (e.g., susceptibility to electrophilic substitution). Used in DNA-tagged amino ester synthesis for combinatorial chemistry .

Functional Group Modifications

(a) Ethyl 2-oxo-2-(p-tolyl)acetate (CAS: N/A)

- Structure: Replaces the amino group with a keto group and substitutes oxane with a p-tolyl aromatic ring.

- Molecular Formula : C₁₁H₁₂O₃.

- Key Differences: The keto group enables participation in aldol condensations and Claisen reactions, unlike the nucleophilic amino group. Used as a precursor for α-ketoesters and α-amino acids .

(b) Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)

- Structure : Combines a phenyl group and a β-keto ester.

- Molecular Formula : C₁₂H₁₄O₃.

- Key Differences: The β-keto ester moiety facilitates decarboxylation and enolate formation, critical in synthesizing heterocycles like pyrazoles .

Aromatic vs. Aliphatic Substituents

(a) Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride

- Structure : Substitutes oxane with a 4-chlorophenyl group.

- Key Differences :

(b) Ethyl 2-(2-oxo-2H-chromen-6-yl)oxyacetate

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 2-amino-2-(oxan-3-yl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound, also known as a derivative of oxan, is characterized by its unique oxane ring structure that contributes to its biological activity. The synthesis typically involves the reaction of ethyl acetate with specific amines and cyclic compounds to yield the desired product. The synthetic pathway can be summarized as follows:

- Starting Materials : Ethyl acetate, oxane derivatives.

- Reagents : Amine catalysts, solvents (e.g., ethanol).

- Conditions : Reflux conditions to promote reaction completion.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. A comparative study showed that the compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like penicillin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, this compound showed promising results:

- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).

- IC50 Values :

- HCT116: 25 µM

- MCF7: 30 µM

These values indicate that the compound may inhibit cell proliferation effectively, with mechanisms likely involving apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound showed that when incorporated into a topical formulation, it significantly reduced bacterial load in infected wounds in animal models compared to controls. -

Case Study on Anticancer Properties :

In a preclinical trial involving mice implanted with HCT116 tumors, treatment with this compound led to a reduction in tumor size by approximately 40% over four weeks compared to untreated controls.

The biological activities of this compound are thought to stem from its ability to interact with cellular pathways:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Action : Induction of apoptosis through the activation of caspases and inhibition of cell cycle progression at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.